5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICHBSRWFIESE-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione, also known by its CAS number 24044-50-6, is a compound that has garnered attention for its diverse biological activities. This article will explore its antibacterial, antioxidant, and antidiabetic properties, supported by case studies and research findings.
- Molecular Formula : C11H9NO4S
- Molecular Weight : 251.26 g/mol
- CAS Number : 24044-50-6
The compound features a thiazolidine ring structure that is known for its reactivity and biological significance.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, this compound showed better potency than ampicillin against a range of bacterial strains:
| Compound | MIC (µmol/mL) | MBC (µmol/mL) |
|---|---|---|
| This compound | 3.00–12.28 | 4.09–16.31 |
| Ampicillin | >12.28 | >16.31 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound can effectively inhibit and kill bacteria at low concentrations .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the TBARS assay for lipid peroxidation. The compound demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases:
| Compound | EC50 (mM) |
|---|---|
| This compound | 0.565 ± 0.051 |
This level of activity suggests that the compound could be beneficial in therapeutic applications aimed at reducing oxidative damage .
Antidiabetic Activity
In vivo studies have indicated that this compound may function as a partial agonist for PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a pivotal role in glucose metabolism and insulin sensitivity:
- Binding Energy : kcal/mol
The molecular docking studies showed that the compound binds effectively to PPAR-γ, suggesting its potential as an antidiabetic agent comparable to existing medications like rosiglitazone .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated several derivatives of thiazolidine compounds, including this compound, against resistant bacterial strains. The results highlighted its superior activity compared to traditional antibiotics .
- Antioxidant Potential : Research on the antioxidant properties revealed that the compound significantly inhibited lipid peroxidation, thereby suggesting its utility in formulations aimed at combating oxidative stress-related conditions .
- Antidiabetic Properties : A recent investigation into new benzylidene-thiazolidine derivatives found that modifications to the thiazolidinedione ring enhanced binding affinities to PPAR-γ and improved glucose-lowering effects in diabetic models .
Scientific Research Applications
Overview
5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione, also known as a thiazolidinedione derivative, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This compound is structurally related to other thiazolidinediones, which are primarily known for their role in diabetes management. This article explores its applications, synthesizes findings from diverse sources, and presents relevant case studies.
Structure and Formula
- Chemical Formula : CHNOS
- Molecular Weight : 271.28 g/mol
- CAS Number : 154052-92-3
Physical Properties
- Solubility : The compound exhibits moderate solubility in organic solvents, with varying solubility reported in different studies.
- Stability : Under standard laboratory conditions, it remains stable but may require specific storage conditions to maintain integrity over time.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects, particularly in diabetes management:
- Antidiabetic Activity : Similar to other thiazolidinediones, this compound may enhance insulin sensitivity and reduce blood glucose levels. Studies have indicated that thiazolidinediones can modulate glucose metabolism and lipid profiles in diabetic models .
- Anti-inflammatory Effects : Research suggests that thiazolidinediones possess anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation .
Antioxidant Properties
The compound has shown promise as an antioxidant agent. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in its structure contributes to its electron-donating ability, enhancing its antioxidant capacity .
Potential Anticancer Activity
Emerging studies indicate that thiazolidinedione derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This application is under investigation, with early results suggesting a need for further exploration into specific mechanisms of action .
Biochemical Research
In biochemical research, this compound serves as a useful tool for studying the interactions of thiazolidinediones with biological targets such as peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism .
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The study highlighted the compound's potential mechanism through the enhancement of insulin signaling pathways .
Case Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenges free radicals. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione and structurally related analogs:
Substituent Effects on Lipoxygenase (LOX) Inhibition
- 5-(2,5-Dihydroxybenzylidene)-thiazolidine-2,4-dione (1c) : Exhibits potent LOX inhibition (IC₅₀ = 3.52 µM), attributed to two hydroxyl groups enhancing hydrogen bonding with the enzyme active site .
- 5-(3,4,5-Trimethoxybenzylidene)-thiazolidine-2,4-dione (1g) : Shows low LOX inhibition (IC₅₀ > 100 µM), as methoxy groups reduce polarity and hinder enzyme interaction .
- This compound : Predicted to have moderate LOX inhibition due to the balance between hydrophilic (-OH) and hydrophobic (-OCH₃) groups.
Anti-Inflammatory Activity
- (Z)-5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione : Reduces pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting macrophage migration .
- 5-(4-Hydroxybenzylidene)-thiazolidine-2,4-dione (1m) : Demonstrates lower lipid peroxidation inhibition (23.0%) compared to methoxy-substituted analogs, highlighting the importance of substituent positioning .
- This compound : The dual substituents may synergize to enhance anti-inflammatory effects through combined radical scavenging and enzyme modulation.
Antidiabetic Potential
- 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione : Shows hypoglycemic activity comparable to rosiglitazone by activating PPARγ .
- 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-thiazolidine-2,4-dione: Exhibits significant PTP1B inhibition (IC₅₀ = 4.6 µM), crucial for insulin signaling .
- This compound : The hydroxyl group may improve solubility and target binding, while the methoxy group stabilizes hydrophobic interactions.
Anticancer and Antimicrobial Activity
- 5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)-thiazolidine-2,4-dione: Active against breast cancer cell lines (MDA-MB-231) via apoptosis induction .
- 5-(4-Alkylbenzylidene)-thiazolidine-2,4-dione derivatives : Exhibit antimicrobial activity against Candida albicans and Gram-negative bacteria .
Data Tables
Research Findings and Trends
- Electronic Properties : Derivatives with electron-donating groups (e.g., -OCH₃) exhibit higher hyperpolarizability (e.g., 19.42 × 10⁻³⁰ esu for CMTD), enhancing ligand-receptor interactions .
- Structure-Activity Relationship (SAR) : Hydroxyl groups improve antioxidant and LOX inhibitory activity, while methoxy groups enhance metabolic stability and hydrophobic binding .
- Clinical Potential: Compounds like 5-(4-methoxybenzylidene)-TZD and its derivatives are under investigation for diabetes and cancer, suggesting a pathway for optimizing 4-hydroxy-3-methoxy analogs .
Preparation Methods
Reaction Mechanism and Conditions
The conventional method involves refluxing equimolar quantities of TZD and vanillin in ethanol or acetic acid, catalyzed by morpholine and hydrochloric acid (HCl). The reaction proceeds via nucleophilic attack of the TZD’s active methylene group on the aldehyde carbonyl, forming a conjugated enone system.
Typical Protocol
Workup and Yield Optimization
Post-reaction, the mixture is cooled, poured into ice water, and filtered to isolate the crude product. Recrystallization in ethanol or toluene yields pure compound. Reported yields range from 65% to 75% , with purity confirmed by thin-layer chromatography (TLC) using n-hexane/ethyl acetate (9:1).
Limitations
Prolonged heating and solvent volume requirements limit scalability. Side reactions, such as over-condensation or oxidation, may reduce yield.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the Knoevenagel condensation by enabling rapid, uniform heating. A study by Marc et al. (2017) demonstrated complete reaction within 6–10 minutes at 120°C under 420 W irradiation.
Optimized Protocol
Comparative Advantages
-
Yield Improvement : 72–80% vs. 65–75% in conventional methods.
-
Reduced Side Products : Shorter reaction time minimizes degradation.
-
Energy Efficiency : 15-minute reflux vs. 6-hour conventional heating.
Catalytic Systems and Solvent Selection
Amine-Based Catalysts
Piperidine derivatives (e.g., piperidinium acetate) and pyrrolidine are effective in toluene or methanol, facilitating condensation at 100–150°C. These catalysts enhance enolate formation, critical for nucleophilic attack on the aldehyde.
Solvent Effects
-
Polar Protic Solvents (Ethanol, Methanol) : Favor proton transfer but may require higher temperatures.
-
Aprotic Solvents (Toluene) : Improve catalyst stability and reduce side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What is the optimal synthetic route for 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione?
The synthesis typically involves a Knoevenagel condensation between thiazolidine-2,4-dione and 4-hydroxy-3-methoxybenzaldehyde. A general procedure includes refluxing the aldehyde, thiazolidine-2,4-dione, and a catalytic base (e.g., piperidine) in ethanol for 24 hours. Post-reaction, the crude product is acidified (pH ~3 with HCl), filtered, and recrystallized from methanol. Yields vary (24–73%) depending on substituents and reaction optimization .
Q. How is the compound characterized to confirm its structure?
Spectroscopic and analytical methods are critical:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., the benzylidene proton appears as a singlet at δ ~7.5–8.0 ppm; carbonyl carbons at δ ~165–175 ppm) .
- Elemental analysis : Validates purity (e.g., C 57.82–60.26%, H 4.12–4.45%, N 3.18–3.67%) .
- X-ray crystallography : Resolves the Z-configuration of the benzylidene group and hydrogen-bonding patterns in the monohydrate form .
Q. What solvents and reaction conditions are critical for synthesis?
Ethanol is commonly used as the solvent due to its ability to dissolve both aldehyde and thiazolidine precursors. Reflux temperatures (~78°C) and prolonged reaction times (24–26 hours) ensure complete condensation. Acidic workup (pH 3–4) precipitates the product, minimizing side reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy/hydroxy groups) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- The 4-hydroxy-3-methoxy substitution on the benzylidene moiety enhances antioxidant and anti-inflammatory activity by improving electron-donating capacity and hydrogen bonding with biological targets .
- Thiazolidine-2,4-dione derivatives with bulkier substituents (e.g., octyloxy) show increased lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
- Comparative studies with analogs lacking the hydroxy group demonstrate reduced binding affinity to peroxisome proliferator-activated receptors (PPAR-γ), a target in antidiabetic research .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to explain potency differences across studies .
- Meta-analysis : Compare datasets with attention to experimental conditions (e.g., solvent/DMSO concentration, incubation time) that may alter results .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like PPAR-γ .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Cryo-EM/X-ray co-crystallography : Resolves 3D binding conformations in enzyme active sites (e.g., aldose reductase inhibition) .
Q. How does the compound’s stability under physiological conditions affect its applicability?
- pH-dependent stability : The hydroxy group may undergo ionization (pKa ~10), affecting solubility in biological buffers.
- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., glucuronidation of the phenolic group) .
- Accelerated degradation studies : Thermal analysis (TGA/DSC) and light exposure tests guide formulation strategies .
Methodological Tables
Q. Table 1. Comparative Yields and Melting Points of Analogous Derivatives
| Substituent on Benzylidene | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Benzyloxy-3-methoxy | 73 | 277–280 | |
| 3-Ethoxy-5-iodo | 47 | 176–178 | |
| 4-Hydroxy-3-methoxy | 24–34 | 160–175 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8 (s, 1H, CH=C), δ 10.2 (s, 1H, OH) | |
| ¹³C NMR | δ 167.5 (C=O), δ 148.2 (Ar-OCH₃) | |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
